molecular formula C10H9F3O3 B2610665 4,4,4-Trifluoro-3-hydroxy-3-phenylbutanoic acid CAS No. 1716-77-4

4,4,4-Trifluoro-3-hydroxy-3-phenylbutanoic acid

Cat. No.: B2610665
CAS No.: 1716-77-4
M. Wt: 234.174
InChI Key: YWGWRGLPYNFJRQ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 4,4,4-Trifluoro-3-hydroxy-3-phenylbutanoic acid (CAS: 1716-77-4) is a fluorinated β-hydroxybutanoic acid derivative with the molecular formula C₁₀H₉F₃O₃ and a molecular weight of 234.17 g/mol. Its SMILES notation (C1=CC=C(C=C1)C(CC(=O)O)(C(F)(F)F)O) highlights a phenyl group at the 3-position and a trifluoromethyl group at the 4-position, with a hydroxyl group at the 3-position . The compound exhibits a chiral center at C3, making stereoisomerism a critical factor in its reactivity and biological activity.

Applications and Significance
This compound is primarily utilized as a multifunctional small-molecule scaffold in pharmaceutical and agrochemical research. Its trifluoromethyl group enhances metabolic stability and lipophilicity, while the hydroxyl and carboxylic acid groups enable hydrogen bonding and derivatization .

Properties

IUPAC Name

4,4,4-trifluoro-3-hydroxy-3-phenylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c11-10(12,13)9(16,6-8(14)15)7-4-2-1-3-5-7/h1-5,16H,6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWGWRGLPYNFJRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4,4,4-Trifluoro-3-hydroxy-3-phenylbutanoic acid involves several steps. One common synthetic route includes the reaction of 4,4,4-trifluoro-3-oxobutanoic acid with phenylmagnesium bromide, followed by hydrolysis . The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

4,4,4-Trifluoro-3-hydroxy-3-phenylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming 4,4,4-trifluoro-3-phenylbutanoic acid. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide, leading to the formation of various derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4,4,4-Trifluoro-3-hydroxy-3-phenylbutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: This compound is utilized in proteomics research to study protein interactions and functions.

    Medicine: While not used therapeutically, it serves as a reference compound in the development of new pharmaceuticals.

    Industry: Its applications in industry are limited, but it is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-3-hydroxy-3-phenylbutanoic acid involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Fluorination Pattern and Aromatic Substitution

Compound Name Molecular Formula Fluorine Substituents Aromatic Group Key Differences vs. Target Compound Reference
4,4,4-Trifluoro-3-hydroxy-3-phenylbutanoic acid C₁₀H₉F₃O₃ CF₃ at C4 Phenyl at C3 Reference compound
(3S)-3-Hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid C₁₀H₈F₃O₃ F at C2, C4, C5 of phenyl 2,4,5-Trifluorophenyl Fluorine distribution on phenyl alters electronic properties and steric effects
3-(4-Fluoro-3-methylphenyl)-3-methylbutanoic acid C₁₂H₁₅FO₂ F at C4 of phenyl 4-Fluoro-3-methylphenyl Methyl substitution increases steric bulk; shorter chain length

Key Findings :

  • The 4-fluoro-3-methylphenyl derivative () lacks the trifluoromethyl group but introduces a methyl group, reducing metabolic stability while increasing hydrophobicity .

Functional Group Modifications

Compound Name Functional Groups Molecular Weight Key Differences vs. Target Compound Reference
4,4,4-Trifluoro-3-hydroxybutanoic acid -OH, -CF₃, -COOH 158.09 g/mol Lacks phenyl group; simpler structure with reduced lipophilicity
(S)-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid HCl -NH₂, -CF₃, -COOH 247.21 g/mol Amino group replaces hydroxyl, altering acidity and hydrogen-bonding capacity
3,3,3-Trifluoropropionic acid -CF₃, -COOH 128.03 g/mol Shorter carbon chain; lacks hydroxyl and phenyl groups

Key Findings :

  • The absence of a phenyl group in 4,4,4-trifluoro-3-hydroxybutanoic acid () results in lower molecular weight and diminished aromatic interactions, limiting its utility in drug design .

Stereochemical Variations

Compound Name Stereochemistry Optical Rotation ([α]D) Key Differences vs. Target Compound Reference
(R)-4,4,4-Trifluoro-3-hydroxybutanoic acid R-configuration +21.0 (CHCl₃) Enantiomer with opposite configuration; impacts chiral recognition
(S)-4,4,4-Trifluoro-3-hydroxybutanoic acid S-configuration -15.0 (EtOH) Mirror image of R-enantiomer; distinct biological activity

Key Findings :

  • Enantiomers of trifluoro-β-hydroxybutanoic acid derivatives exhibit divergent optical rotations (e.g., +21.0 vs. -15.0), which correlate with their binding affinities in enantioselective enzymatic processes .
  • The target compound’s stereochemistry (C3 hydroxyl) is critical for its interaction with biological targets, such as kinases or proteases .

Biological Activity

4,4,4-Trifluoro-3-hydroxy-3-phenylbutanoic acid (C10H9F3O3) is a synthetic compound characterized by its trifluoromethyl group and phenolic hydroxyl group. This structural configuration contributes to its unique chemical properties, particularly its lipophilicity, which enhances its ability to interact with biological molecules. The compound is primarily utilized in biochemical research, particularly in proteomics, to study protein interactions and functions .

  • Molecular Formula : C10H9F3O3
  • Molecular Weight : 234.17 g/mol
  • CAS Number : 1716-77-4

Synthesis

The synthesis of this compound typically involves several steps:

  • Aldol Condensation : Trifluoroacetophenone reacts with a suitable aldehyde.
  • Reduction and Hydrolysis : Further reactions lead to the formation of the final compound.
  • Characterization : Techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Interaction with Biomolecules

The biological activity of this compound is primarily attributed to its ability to modulate protein activity. The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate hydrophobic regions of biomolecules effectively. This interaction can influence enzyme activity and protein stability .

  • Hydrogen Bonding : The presence of hydroxyl and carboxylic acid groups suggests potential for hydrogen bonding with biological targets.
  • Modulation of Enzyme Activity : It has been observed that the compound can modulate enzyme activity through interactions with active sites or allosteric sites on proteins.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameKey Features
4,4,4-Trifluoro-3-hydroxybutanoic acidLacks the phenyl group; less hydrophobic
3-Hydroxy-3-phenylbutanoic acidLacks the trifluoromethyl group; reduced lipophilicity
4,4,4-Trifluoro-3-phenylbutanoic acidLacks the hydroxyl group; affects hydrogen bonding capabilities

These comparisons highlight how the presence of both trifluoromethyl and phenolic groups contributes to the compound's reactivity and biological interactions .

Case Studies and Research Findings

While specific studies on this compound remain limited, research has indicated its potential in modulating protein dynamics and enzyme activities. For instance:

  • Enzyme Inhibition Studies : Preliminary studies suggest that derivatives of this compound may act as inhibitors for various enzymes involved in metabolic pathways.
  • Proteomic Applications : The compound has been used as a reference in studies aimed at understanding protein interactions in complex biological systems.

Q & A

Q. What controls are essential in kinetic studies of the compound’s metabolic pathways?

  • Methodological Answer :
  • Negative Controls : Use fluorobenzoic acid analogs (e.g., 3-Fluoro-4-hydroxybenzoic acid) to isolate CF₃-specific effects .
  • Isotopic Labeling : Synthesize ¹³C-labeled derivatives to track metabolic intermediates via LC-MS.

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